



Step-by-Step Protocol for Cy7.5 Maleimide Antibody Labeling

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Compound of Interest		
Compound Name:	Cy7.5 maleimide	
Cat. No.:	B15556416	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with **Cy7.5** maleimide, a near-infrared (NIR) fluorescent dye. This procedure is essential for a variety of applications, including in vivo imaging, flow cytometry, and western blotting, where the high sensitivity and deep tissue penetration of NIR fluorescence are advantageous.

Principle of Cy7.5 Maleimide Chemistry

Maleimide-based labeling targets thiol (sulfhydryl) groups, primarily found in the side chains of cysteine residues within the antibody structure.[1][2] The maleimide group reacts specifically with these thiol groups under neutral pH conditions (pH 7.0-7.5) to form a stable thioether bond.[1][3] Since many of the cysteine residues in an antibody are involved in disulfide bonds that maintain its tertiary structure, an optional reduction step can be performed to cleave these bonds and expose more free thiol groups for labeling.[1][3][4][5]

Materials and Reagents

Quantitative data for the required materials and reagents are summarized in the table below.



Reagent/Material	Specifications	
Antibody of Interest	Purified, in an amine-free and thiol-free buffer (e.g., PBS)	
Cy7.5 Maleimide	High purity, stored desiccated at -20°C	
Anhydrous Dimethyl Sulfoxide (DMSO)	High purity, freshly opened	
Reaction Buffer	1X PBS or 10-100 mM Tris or HEPES, pH 7.0-7.5, degassed	
Reducing Agent (Optional)	TCEP (tris(2-carboxyethyl)phosphine)	
Quenching Reagent (Optional)	L-cysteine or β-mercaptoethanol	
Purification Column	Desalting spin column (e.g., Sephadex G-25) or FPLC system	
Storage Buffer	PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)	

Experimental Protocols

A detailed methodology for each key experimental step is provided below.

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), preservatives like sodium azide, or thiol-containing compounds, it must be exchanged into a thiol-free buffer such as PBS (pH 7.0-7.4).[4][6] This can be achieved through dialysis or by using a desalting spin column.
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[4][5][7] Higher concentrations can improve labeling efficiency.[4]

Optional: Reduction of Antibody Disulfide Bonds

This step is performed to increase the number of available thiol groups for labeling.



- Add a 10-fold molar excess of TCEP to the antibody solution.[1][3][4]
- Incubate the reaction mixture for approximately 30 minutes at room temperature.[1][4] It is recommended to carry out this step in the presence of an inert gas (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[4]
- If a reducing agent other than TCEP (like DTT) is used, it must be removed before adding the maleimide dye, as it will compete for the dye.[1] TCEP does not need to be removed before proceeding to the labeling step.[3]

Dye Preparation

The **Cy7.5 maleimide** is moisture-sensitive and should be handled accordingly.

- Allow the vial of Cy7.5 maleimide to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[1][3] Vortex briefly to ensure
 it is fully dissolved.[1]

Antibody Labeling Reaction

This procedure is based on a 1 mg scale of antibody labeling.

- Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
- Calculate the required volume of the **Cy7.5 maleimide** stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1][3]
- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[1]
- Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle rocking.[1][3]

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

Method A: Desalting Spin Column



- Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
 [6]
- Apply the reaction mixture to the center of the resin bed.[6]
- Centrifuge the column to collect the purified antibody conjugate.[6] This method is rapid and suitable for small-scale purifications.[6]
- Method B: Fast Protein Liquid Chromatography (FPLC)
 - Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.[6]
 - Load the reaction mixture onto the column.[6]
 - Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).[6]
 - Pool the fractions containing the labeled antibody, which will be the first peak to elute.

Characterization of the Conjugate Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[6][8]

- Measure the absorbance of the purified conjugate at 280 nm and 749 nm (the absorbance maximum for Cy7.5).[6]
- Calculate the DOL using the following formula:[6]

- A749 and A280 are the absorbances at the respective wavelengths.
- εdye is the molar extinction coefficient of Cy7.5 (~250,000 M-1cm-1).[6]
- eprotein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG).



o CF is the correction factor for the dye's absorbance at 280 nm.

The ideal DOL range for antibodies is typically between 2 and 10.[9] However, a high DOL can lead to fluorescence quenching and may affect antibody function.[9][10][11][12]

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA and a bacteriostatic agent like sodium azide and store at -20°C or -80°C.[1][4]

Visualized Workflows and Pathways



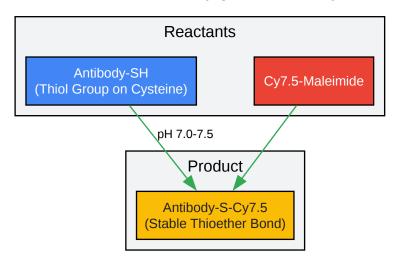
Preparation Cy7.5 Maleimide **Antibody Preparation** (Buffer Exchange, Concentration) Preparation (in DMSO) If disulfide bond reduction is needed Conjugation Optional: Antibody Reduction If no reduction (with TCEP) Conjugation Reaction (Antibody + Cy7.5 Maleimide) Purification & Analysis Purification (Desalting Column or FPLC) Characterization (DOL Calculation) Storage

Cy7.5 Maleimide Antibody Labeling Workflow

(4°C or -20°C)



Thiol-Maleimide Conjugation Chemistry



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